molecular formula C15H10Cl3F3N2O2S B2700097 2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino} (2,6-dichlorophenyl)methyl)sulfanyl]acetic acid CAS No. 2085690-01-1

2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino} (2,6-dichlorophenyl)methyl)sulfanyl]acetic acid

Cat. No.: B2700097
CAS No.: 2085690-01-1
M. Wt: 445.66
InChI Key: GHNDCKCIWPQYLB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, an amino group, a sulfanyl group, and an acetic acid group . The presence of a trifluoromethyl group and a pyridine ring suggests that it might have unique physical and chemical properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethylpyridines can generally be synthesized through various methods, including direct fluorination and aromatic nuclear chlorination .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The trifluoromethyl group and the pyridine ring are likely to play a significant role in its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several functional groups could allow for a variety of reactions to occur .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a trifluoromethyl group and a pyridine ring could confer unique properties .

Scientific Research Applications

Synthesis of Novel Organic Compounds

The compound is used as a precursor in the synthesis of new sulfur- and nitrogen-containing derivatives with significant physiological properties. Research has developed an effective synthesis method for derivatives that show promise in drug development due to their biological activities, including antioxidant effects and potential membrane-stabilizing properties (Farzaliyev et al., 2020). These derivatives are characterized by their significant effect on the functioning of biological membranes, stabilizing them at low concentrations, and increasing the membrane potential of mitochondria, which may be associated with their ability to bind to carrier proteins.

Antitumor and Antimicrobial Activities

Derivatives synthesized from this compound have been evaluated for their antitumor activity against several cancer cell lines, indicating their potential as therapeutic agents. The synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains from this compound has shown in vitro antitumor activity, highlighting its role in creating novel antitumor agents (Hu et al., 2008). Moreover, these derivatives exhibit antimicrobial activity, suggesting their utility in developing new antimicrobial agents.

Enzyme Inhibition Studies

Research into the inhibitory activities of complexes formed from derivatives of this compound against enzymes such as urease has shown promising results. Dinuclear cobalt and nickel complexes synthesized from a derivative of this compound demonstrated strong urease inhibitory activities, proposing their application in the treatment of diseases caused by urease-producing pathogens (Fang et al., 2019).

Development of Conducting Polymers

The compound's derivatives have been utilized in the electropreparation and study of the properties of conducting polymers. These studies contribute to the understanding of the electrochemical behavior and applications of polyaniline and its copolymers, which are significant in the development of electronic and optoelectronic devices (Şahin et al., 2002).

Pharmacological Applications

The compound and its derivatives have been explored for their pharmacological profiles, particularly in inhibiting cyclo-oxygenase and 5-lipoxygenase enzymes. These studies suggest their potential in treating inflammatory diseases and as dual inhibitors with analgesic, antipyretic, and antiasthmatic activities without causing gastrointestinal damage (Laufer et al., 1994).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical or agrochemical agent, its mechanism of action would likely involve interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as pharmaceuticals and agrochemicals, and developing more efficient methods for its synthesis .

Properties

IUPAC Name

2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-(2,6-dichlorophenyl)methyl]sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3F3N2O2S/c16-8-2-1-3-9(17)12(8)14(26-6-11(24)25)23-13-10(18)4-7(5-22-13)15(19,20)21/h1-5,14H,6H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNDCKCIWPQYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(NC2=C(C=C(C=N2)C(F)(F)F)Cl)SCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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